REACTION_CXSMILES
|
[C:1](=[O:3])=[O:2].[C:4](=[O:7])([O-:6])[O-:5].[K+:8].[K+]>O>[C:4](=[O:5])([OH:7])[O-:6].[K+:8].[C:4](=[O:5])([O-:7])[O-:6].[K+:8].[K+:8].[C:1](=[O:3])=[O:2] |f:1.2.3,5.6,7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
delivered through a glass tube with glass frit at the submerged terminus
|
Type
|
DISSOLUTION
|
Details
|
dissolves into the reactive solution
|
Type
|
CUSTOM
|
Details
|
it reacts with constituents in solution
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])(O)=O.[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |